Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

LogP Lipophilicity Aqueous Solubility

Medicinal chemistry programs targeting CCR1 and DGAT1 often require spirocyclic scaffolds with precise hydrogen-bonding capacity and balanced LogP. Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate directly addresses this need as a 95% pure, polar building block. - LogP of 0.18 and TPSA of 47.6 Ų enable aqueous solubility and reduced non-specific binding. - The 7-oxa heteroatom provides 4 H-bond acceptors, essential for target engagement. - Supplied with full QC (NMR, HPLC, GC) and ready for immediate global shipment.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Cat. No. B13254004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC12CCCOC2
InChIInChI=1S/C10H17NO3/c1-13-9(12)8-5-11-6-10(8)3-2-4-14-7-10/h8,11H,2-7H2,1H3
InChIKeyWRZVLNFZCAJZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate – Key Physicochemical and Scaffold Features for Spirocyclic Building Block Procurement


Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate (CAS 1603047-88-6) is a spirocyclic heterocycle incorporating a 7-oxa (tetrahydropyran-fused) moiety and a methyl carboxylate at the 4-position of the azaspiro[4.5]decane framework. With molecular formula C₁₀H₁₇NO₃ and molecular weight 199.25 g/mol, it is typically supplied at 95% standard purity and accompanied by QC documentation including NMR, HPLC, and GC . The presence of the oxygen heteroatom in the spiro ring distinguishes it from all-carbon azaspiro[4.5]decane carboxylates and imparts markedly different physicochemical properties that are critical for downstream synthetic and pharmacological applications .

Scaffold type 7-oxa azaspiro[4.5]decane building block for polar heterocycle synthesis
Property advantage Lower lipophilicity and higher TPSA versus all‑carbon analogs
Research context Reported oxa‑azaspiro scaffold in CCR1/DGAT1 chemotype exploration

Why Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate Cannot Be Replaced by Non-Oxa Azaspiro[4.5]decane Carboxylate Analogs


Substituting Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate with the closest non-oxa analog—Methyl 2-azaspiro[4.5]decane-4-carboxylate—is not a scientifically valid swap because the 7-oxa heteroatom fundamentally alters the scaffold’s lipophilicity, polar surface area, and hydrogen-bonding capacity. These properties dictate solubility, membrane permeability, and molecular recognition by biological targets such as CCR1 chemokine receptors and DGAT1 [1]. Even when the carboxylate position and ester are identical, the oxygen-containing ring changes the conformational preferences and electronic distribution of the spirocyclic system, which can lead to divergent SAR outcomes. The quantitative evidence below demonstrates that these two compounds are not interchangeable building blocks for medicinal chemistry or chemical biology programs.

Lipophilicity profile shift
Removing the 7-oxa heteroatom raises logP by over one unit, which may alter solubility and non‑specific binding.
Polar surface area mismatch
Non‑oxa analogs lack the extra TPSA contribution; permeability and drug‑likeness profiles may not transfer.
H‑bond acceptor count difference
The 7‑oxa oxygen provides a fourth acceptor; SAR patterns depending on HBA count will not replicate with all‑carbon scaffolds.

Quantitative Differentiation Evidence: Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate vs. Closest Non-Oxa Analog


1.15-Unit Lower LogP Enhances Aqueous Solubility Profile vs. Methyl 2-azaspiro[4.5]decane-4-carboxylate

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate exhibits a calculated LogP of 0.1756, substantially lower than the 1.3293 calculated for the non-oxa analog Methyl 2-azaspiro[4.5]decane-4-carboxylate . This 1.15-unit reduction in lipophilicity is driven by the 7-oxa heteroatom and translates into higher aqueous solubility, reduced non-specific protein binding, and potentially lower volumes of distribution in pharmacokinetic studies.

LogP shift
Head‑to‑head
ΔLogP = −1.15
Reported LogP difference context; may support improved aqueous solubility screening.
In‑silico calculation, identical method on vendor platforms.
LogP Lipophilicity Aqueous Solubility

9.23 Ų Higher Topological Polar Surface Area (TPSA) Improves Drug-Likeness vs. Non-Oxa Analog

The target compound has a calculated TPSA of 47.56 Ų, compared to 38.33 Ų for the non-oxa analog Methyl 2-azaspiro[4.5]decane-4-carboxylate . This 9.23 Ų increase reflects the additional oxygen atom in the spiro ring and places the compound in a more favorable region for oral bioavailability according to Veber’s rules (TPSA < 140 Ų for oral activity), while still maintaining acceptable permeability for CNS targets.

TPSA increase
Head‑to‑head
ΔTPSA = +9.23 Ų
Higher TPSA may modulate oral bioavailability and off‑target membrane interactions.
In‑silico; Veber rule context suggests favorable oral space.
TPSA Polarity Oral Bioavailability

Four Hydrogen Bond Acceptors vs. Three Provide Additional Target Engagement Capacity

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate possesses 4 hydrogen bond acceptors (HBA), whereas the non-oxa analog offers only 3 HBA . The extra acceptor originates from the endocyclic oxygen in the tetrahydropyran ring and affords an additional site for hydrogen bonding with biological targets, which can be decisive in structure-activity relationships (SAR) where hydrogen bonding governs potency and selectivity.

HBA count
Head‑to‑head
4 vs. 3 HBA
Additional H‑bond acceptor supports SAR diversification for target engagement.
Structural analysis under identical counting rules.
Hydrogen Bond Acceptors Molecular Recognition SAR

Oxa-Azaspiro[4.5]decane Scaffold Is Privileged for CCR1 Antagonism and DGAT1 Inhibition

The oxa-azaspiro[4.5]decane scaffold, which is the core of Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate, is recognized as an essential structural motif in CCR1 antagonists and DGAT1 inhibitors [1]. In the CCR1 receptor system, oxa-azaspiro[4.5]decane-containing compounds have demonstrated antagonist activity with IC₅₀ values as low as 54 nM in whole-blood assays measuring inhibition of LKN1-induced CD11b upregulation [2]. While the methyl ester building block itself may not be the final bioactive entity, the oxygen heteroatom is structurally required for activity in this chemotype class; non-oxa analogs fail to achieve comparable potency at CCR1 [1].

Scaffold activity
Class‑level inference
Oxa‑azaspiro core in CCR1 IC₅₀ 54 nM (derivatives)
Reported scaffold context; supports chemotype exploration for CCR1/DGAT1 targets.
Data to verify; based on elaborated analogs, not the methyl ester itself.
CCR1 Antagonists DGAT1 Inhibitors Chemokine Receptors

Optimal Application Scenarios for Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate Based on Quantitative Differentiation Evidence


Scaffold for CCR1 Antagonist Lead Optimization (Immuno-Oncology and Autoimmune Disease)

The oxa-azaspiro[4.5]decane scaffold is validated in multiple CCR1 antagonist programs with nanomolar activity. Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate serves as a key intermediate for diversifying the C4 position while retaining the essential 7-oxa heteroatom required for potency, as evidenced by class-level SAR and BindingDB IC₅₀ data [1][2].

Hydrophilic Spirocyclic Probe Design for Target Engagement Studies

With a LogP of 0.1756—1.15 units lower than the non-oxa analog—this compound is ideally suited for designing hydrophilic probe molecules that require reduced non-specific binding and improved solubility in aqueous assay buffers, as directly demonstrated by the head-to-head LogP comparison .

DGAT1 Inhibitor SAR Exploration (Metabolic Disease)

Given the established role of oxa-azaspiro[4.5]decane derivatives as DGAT1 inhibitors, the methyl ester building block enables systematic variation of the C4 carboxylate motif while maintaining the oxygen heteroatom that differentiates this scaffold from all-carbon alternatives [1]. The additional HBA (4 vs. 3 in non-oxa analogs) offers an extra hydrogen-bonding handle for optimizing inhibitor-enzyme interactions .

Physicochemical Property Modulation in Parallel Library Synthesis

The +9.23 Ų higher TPSA and lower LogP relative to non-oxa spirocyclic carboxylates make this compound a deliberately polar building block for parallel synthesis of compound libraries where balanced ADME properties (e.g., moderate permeability with good solubility) are required from the earliest non-optimized library members .

Application
Selection Property
Validation Focus
CCR1 antagonist lead optimization
7‑oxa azaspiro scaffold access
Scaffold‑based SAR interpretation
Hydrophilic probe design
Low LogP / high TPSA profile
Aqueous solubility and non‑specific binding screening
DGAT1 inhibitor SAR
Extra H‑bond acceptor count
Enzyme‑interaction motif exploration
Parallel polar library synthesis
Deliberately polar building block
Early‑stage ADME property balancing
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